
1-(2-Bromoethyl)-1h-indole
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Overview
Description
1-(2-Bromoethyl)-1h-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
- Reactivity Studies : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction, which are essential for developing new materials and pharmaceuticals.
2. Biology
- Antimicrobial Activity : Research indicates that 1-(2-Bromoethyl)-1H-indole exhibits antimicrobial properties. It has been evaluated against several pathogens, showing promise as an effective antimicrobial agent .
- Anticancer Properties : The compound has been studied for its potential to inhibit enzymes involved in cancer progression. For instance, it has shown inhibitory effects on arginase enzymes, leading to reduced tumor growth in preclinical models .
3. Medicine
- Drug Development : Ongoing investigations focus on the compound's potential as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its unique reactivity allows for the modification of its structure to enhance efficacy and selectivity .
- Neurodegenerative Diseases : Recent studies have explored indole-based compounds, including derivatives like this compound, for their neuroprotective effects against conditions such as Alzheimer's disease .
Synthesis Methodology
A common synthetic route involves reacting indole-2,3-dione with 2-bromoethanol in the presence of potassium carbonate. This method yields the desired product efficiently under optimized conditions.
Biological Evaluation
Recent evaluations have shown that structural modifications of this compound can enhance both anticancer and antimicrobial activities. For example, derivatives with additional substituents on the indole ring exhibited improved enzyme inhibition profiles against cancer cell lines .
Properties
Molecular Formula |
C10H10BrN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)indole |
InChI |
InChI=1S/C10H10BrN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2 |
InChI Key |
IBVGKCPPYCJUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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